7-{[(Benzyloxy)carbonyl]amino}-8-methoxy-8-oxooctanoate
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Overview
Description
7-{[(Benzyloxy)carbonyl]amino}-8-methoxy-8-oxooctanoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a methoxy group attached to an octanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Benzyloxy)carbonyl]amino}-8-methoxy-8-oxooctanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the octanoate backbone: The protected amino group is then reacted with appropriate reagents to form the octanoate backbone.
Introduction of the methoxy group: The methoxy group is introduced through a nucleophilic substitution reaction.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-{[(Benzyloxy)carbonyl]amino}-8-methoxy-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
7-{[(Benzyloxy)carbonyl]amino}-8-methoxy-8-oxooctanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[(Benzyloxy)carbonyl]amino}-8-methoxy-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the amino and methoxy groups can participate in various biochemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
7-{[(Benzyloxy)carbonyl]amino}heptanoic acid: This compound has a similar structure but lacks the methoxy group.
Methyl 2-amino-3-{[(benzyloxy)carbonyl]amino}propanoate: This compound has a shorter carbon chain and different functional groups.
Uniqueness
7-{[(Benzyloxy)carbonyl]amino}-8-methoxy-8-oxooctanoate is unique due to its specific combination of functional groups and its octanoate backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.
Properties
CAS No. |
62526-30-1 |
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Molecular Formula |
C17H22NO6- |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
8-methoxy-8-oxo-7-(phenylmethoxycarbonylamino)octanoate |
InChI |
InChI=1S/C17H23NO6/c1-23-16(21)14(10-6-3-7-11-15(19)20)18-17(22)24-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,18,22)(H,19,20)/p-1 |
InChI Key |
RNCOSBLOZREXRT-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CCCCCC(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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